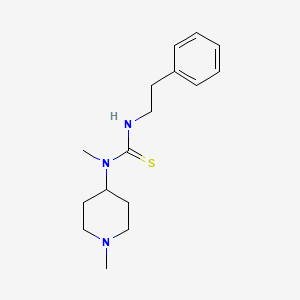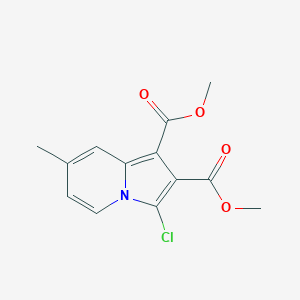
N-isopropyl-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-isopropyl-1-phenylmethanesulfonamide" is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. The compound has garnered attention in scientific research for its synthesis methods, molecular structure, and chemical properties.
Synthesis Analysis
- The synthesis of this compound involves the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, producing highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines (Yu. A. Aizina, G. Levkovskaya, I. B. Rozentsveig, 2012).
Molecular Structure Analysis
- The structure of (±)-(2-hydroxyethylamino)phenylmethanesulfonic acid, a related compound, was determined using X-ray diffraction methods, providing insights into the molecular structure of similar sulfonamide compounds (P. I. Gryaznov, O. Kataeva, O. E. Naumova, R. Z. Musin, V. A. Al’fonsov, 2010).
Chemical Reactions and Properties
- The reaction of phenylmethanesulfonyl chloride with tertiary amines results in the formation of geometric isomers about a carbon-sulfur double bond, suggesting complex chemical reactivity of related sulfonamides (J. King, T. Durst, 1966).
- The cyclopropanation reactions catalyzed by rhodium N-(arylsulfonyl)prolinate involve vinyldiazomethanes, indicating the involvement of sulfonamide structures in complex chemical processes (H. Davies, P. R. Bruzinski, D. H. Lake, A. N. Kong, M. J. Fall, 1996).
Physical Properties Analysis
- The study on the crystal structure of N-methylmethanesulfonamide, a compound closely related to this compound, provides insights into the physical properties of these types of compounds, revealing details about their molecular conformations (Timothy C. Higgs, A. Parkin, S. Parsons, P. A. Tasker, 2002).
Chemical Properties Analysis
- The synthesis of N-phenylsulfonamide derivatives and their inhibitory properties on various enzymes indicate the significant chemical activity and potential applications of sulfonamides in biochemical contexts (Elif Akin Kazancioglu, Murat Senturk, 2020).
- N-acylsulfonamide assisted tandem C-H olefination/annulation in the synthesis of isoindolinones highlights the reactivity of sulfonamide compounds in complex organic transformations (Chen Zhu, J. Falck, 2011).
Scientific Research Applications
Organic Synthesis and Functionalization
N-phenylsulfonylpyrrole was magnesiated using isopropylmagnesium chloride and catalytic diisopropylamine, demonstrating the utility of N-isopropyl-1-phenylmethanesulfonamide derivatives in organic synthesis. This process allowed for the functionalization of N-phenylsulfonylpyrrole with various electrophiles, including palladium-catalyzed aryl- and heteroaryl cross-coupling, providing 2-substituted phenylsulfonylpyrroles in moderate to good yields (Dinsmore et al., 2004).
Catalysis
N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes was investigated, offering a general method for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode. This study highlights the potential of this compound derivatives in catalytic applications (Davies et al., 1996).
Material Science
The adsorption and corrosion inhibition properties of N-{n-[1-R-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-3-yl]phenyl}methanesulfonamides on mild steel in 1 M HCl were explored. This research underscores the importance of this compound derivatives in corrosion inhibition, revealing that these compounds can significantly protect mild steel from acid attack through the formation of a pseudo-capacitive protective film (Olasunkanmi et al., 2016).
Drug Discovery and Biochemistry
N-phenylsulfonamide derivatives have been synthesized and investigated for their inhibitory properties on certain enzymes, highlighting the potential biomedical applications of this compound derivatives. These compounds showed significant inhibition against carbonic anhydrase I and II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), indicating their relevance in therapeutic target discovery for diseases such as glaucoma, cancer, osteoporosis, and Alzheimer's disease (Kazancioglu & Senturk, 2020).
Future Directions
While specific future directions for N-isopropyl-1-phenylmethanesulfonamide are not mentioned in the literature, the field of synthetic chemistry, which includes the synthesis of sulfonamides, continues to evolve. There is ongoing research into improving synthetic efficiencies, making processes more environmentally friendly, and developing new substances for various applications .
properties
IUPAC Name |
1-phenyl-N-propan-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-9(2)11-14(12,13)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQLWLOLJSZFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide](/img/structure/B5515913.png)
![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)


![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)

![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)